Cas no 2877656-74-9 (1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide)

1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine core modified with a 2-methyloxazole and tetrahydropyran (oxane) moiety. Its structural design incorporates a carboxamide linkage, enhancing binding affinity and selectivity for target interactions. The compound exhibits favorable physicochemical properties, including balanced lipophilicity and solubility, which contribute to improved bioavailability. The presence of the oxazole and tetrahydropyran groups may confer metabolic stability, reducing susceptibility to rapid degradation. This molecule is of interest in medicinal chemistry for its potential as a pharmacophore in the development of biologically active agents, particularly in central nervous system (CNS) or enzyme modulation applications. Further pharmacological evaluation is required to elucidate its precise mechanism and therapeutic utility.
1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide structure
2877656-74-9 structure
Product Name:1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide
CAS No:2877656-74-9
MF:C16H25N3O3
MW:307.38800406456
CID:5308917
PubChem ID:165431414
Update Time:2025-05-20

1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide
    • F6830-7746
    • 2877656-74-9
    • AKOS040887698
    • 1-[(2-Methyl-4-oxazolyl)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide
    • Inchi: 1S/C16H25N3O3/c1-12-17-15(11-22-12)10-19-6-2-3-13(9-19)16(20)18-14-4-7-21-8-5-14/h11,13-14H,2-10H2,1H3,(H,18,20)
    • InChI Key: LJOHBUPIKAGNDL-UHFFFAOYSA-N
    • SMILES: N1(CC2=COC(C)=N2)CCCC(C(NC2CCOCC2)=O)C1

Computed Properties

  • Exact Mass: 307.18959167g/mol
  • Monoisotopic Mass: 307.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 498.8±45.0 °C(Predicted)
  • pka: 15.11±0.20(Predicted)

1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide Pricemore >>

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Additional information on 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide

Professional Introduction to 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide (CAS No. 2877656-74-9)

1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-[(oxan-4-yl)]piperidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2877656-74-9, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates a piperidine ring, which is a common pharmacophore in medicinal chemistry, linked to an oxazole moiety and an N-oxyalkyl substituent, suggesting a rich chemical space for interaction with biological targets.

The oxazole ring in this compound is particularly noteworthy, as it is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for the binding affinity of drug molecules to their receptors. The presence of the 2-methyl substituent on the oxazole ring may further modulate the electronic properties of the molecule, influencing its reactivity and interactions with biological systems. Additionally, the N-oxyalkyl group introduces a polar region that can enhance solubility and binding affinity, making this compound a versatile scaffold for drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have suggested that 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-[(oxan-4-yl)]piperidine-3-carboxamide may interact with various biological targets, including enzymes and receptors involved in metabolic pathways and signal transduction. These interactions could potentially lead to therapeutic effects in conditions such as inflammation, neurodegeneration, and cancer.

In particular, the piperidine moiety is well-documented for its role in enhancing pharmacokinetic properties such as oral bioavailability and metabolic stability. The combination of this moiety with the oxazole ring provides a scaffold that is both structurally stable and biologically relevant. This has led to increased interest in derivatives of this compound as potential lead candidates for new drugs.

The synthesis of 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-[(oxan-4-yl)]piperidine-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the oxazole ring through cyclization reactions, followed by functional group transformations to introduce the piperidine and N-oxyalkyl substituents. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

Evaluation of the pharmacological properties of this compound has been ongoing in several research laboratories. Preliminary in vitro studies have shown promising results regarding its ability to modulate specific biological pathways. For instance, interactions with enzymes like kinases and phosphodiesterases have been observed, which are critical targets in many therapeutic areas. These findings have prompted further investigation into the potential applications of this compound in treating various diseases.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. Preclinical studies are essential for understanding how these compounds behave within living systems before they can be tested in human trials. The structural features of 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-N-[(oxan-4-y l)]piperidine -3-carboxamide make it an attractive candidate for such studies due to its predicted stability and bioavailability.

The role of computational modeling in drug discovery cannot be overstated. By leveraging tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into the interactions between this compound and its biological targets at an atomic level. These insights are invaluable for designing modified versions of the molecule that may enhance its therapeutic potential while minimizing side effects.

As research continues to evolve, new methodologies are being developed to streamline the process of identifying promising drug candidates from large libraries of compounds. High-throughput screening technologies combined with artificial intelligence algorithms have revolutionized this field by enabling rapid evaluation of thousands of molecules for their potential biological activity. 1-[(2-methyl -1,3 -oxazol -4 -yl)methyl]-N-[(oxan -4 -yl)]pi peridine -3-carboxamide is one example of a compound that has benefited from these advancements.

The future prospects for this compound are bright, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. By integrating traditional synthetic chemistry with modern biotechnological approaches, scientists hope to unlock the full potential of molecules like 1-[(2-methyl -1 ,3 -oxazol -4 -yl)methyl]-N-[(oxan -4 -yl) strong>]pi peridine -3-carboxamide.

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